molecular formula C15H18N2 B13222605 3-[3-(2-Aminoethyl)phenyl]-N-methylaniline

3-[3-(2-Aminoethyl)phenyl]-N-methylaniline

Cat. No.: B13222605
M. Wt: 226.32 g/mol
InChI Key: HGJMKKYUAAKQPX-UHFFFAOYSA-N
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Description

3-[3-(2-Aminoethyl)phenyl]-N-methylaniline is an organic compound that belongs to the class of aromatic amines It features a phenyl ring substituted with an aminoethyl group and an N-methyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Aminoethyl)phenyl]-N-methylaniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-(2-nitroethyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions often include:

  • Solvent: Methanol or ethanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Aminoethyl)phenyl]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

3-[3-(2-Aminoethyl)phenyl]-N-methylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-[3-(2-Aminoethyl)phenyl]-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the aromatic ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)aniline: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-Methyl-3-phenylpropan-1-amine: Similar structure but with different substitution patterns on the phenyl ring.

    3-(2-Aminoethyl)phenol: Contains a hydroxyl group instead of an N-methyl aniline moiety.

Uniqueness

3-[3-(2-Aminoethyl)phenyl]-N-methylaniline is unique due to the presence of both an aminoethyl group and an N-methyl aniline moiety, which can influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse interactions and modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-[3-(2-aminoethyl)phenyl]-N-methylaniline

InChI

InChI=1S/C15H18N2/c1-17-15-7-3-6-14(11-15)13-5-2-4-12(10-13)8-9-16/h2-7,10-11,17H,8-9,16H2,1H3

InChI Key

HGJMKKYUAAKQPX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

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